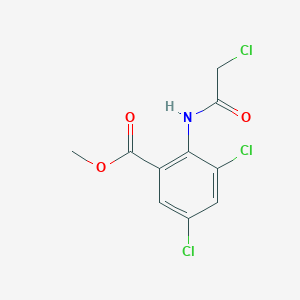
2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid
Vue d'ensemble
Description
2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of indan-2-carboxylic acid and is widely used in various research applications.
Mécanisme D'action
The mechanism of action of 2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid is not well understood. However, it is believed to act as a substrate or inhibitor of enzymes and proteins. It is also believed to interact with various receptors and ion channels in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is believed to have an impact on various biochemical and physiological processes in the body. It is believed to affect protein synthesis, enzyme activity, and receptor signaling. It is also believed to have an impact on various physiological processes such as inflammation, cell proliferation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid in lab experiments is its versatility. It can be used as a building block in the synthesis of various peptides and peptidomimetics. It can also be used in the design and synthesis of novel drugs and drug candidates. However, one of the major limitations of using this compound is its cost. It is a relatively expensive compound and may not be feasible for large-scale experiments.
Orientations Futures
There are several future directions for the use of 2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid in scientific research. One of the major directions is in the development of novel drugs and drug candidates. It can be used in the design and synthesis of drugs for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another important direction is in the study of protein-protein interactions and enzyme-substrate interactions. It can be used in the development of new tools and techniques for studying these interactions. Finally, it can also be used in the synthesis of new materials with unique properties and applications.
Applications De Recherche Scientifique
2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid is widely used in scientific research for various applications. One of the major applications of this compound is in the field of peptide synthesis. It is used as a building block in the synthesis of peptides and peptidomimetics. It is also used in the synthesis of cyclic peptides and macrocycles. Another important application of this compound is in the field of drug discovery. It is used in the design and synthesis of novel drugs and drug candidates. It is also used in the study of protein-protein interactions and enzyme-substrate interactions.
Propriétés
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O6/c1-29(2,3)38-28(36)32-30(26(33)34)15-18-12-13-20(14-19(18)16-30)31-27(35)37-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-14,25H,15-17H2,1-3H3,(H,31,35)(H,32,36)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTHGXOVPHBGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2=C(C1)C=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 8-(((trifluoromethyl)sulfonyl)oxy)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B3252112.png)
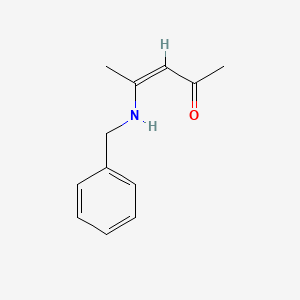
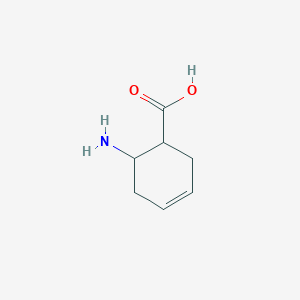
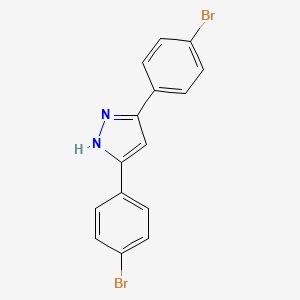
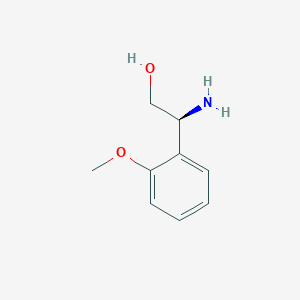
amino}acetic acid](/img/structure/B3252134.png)




